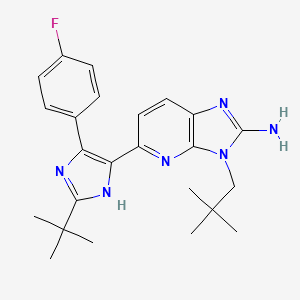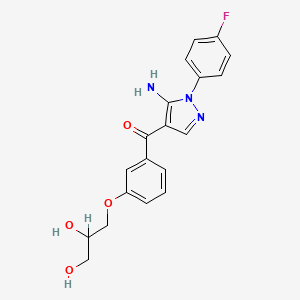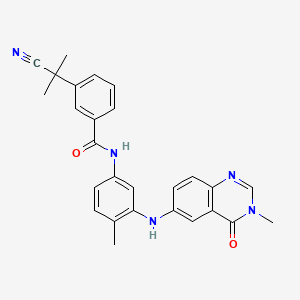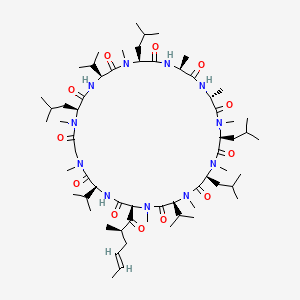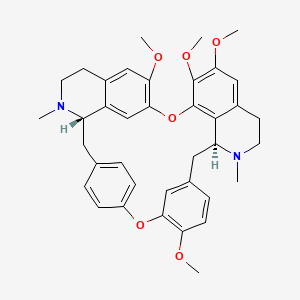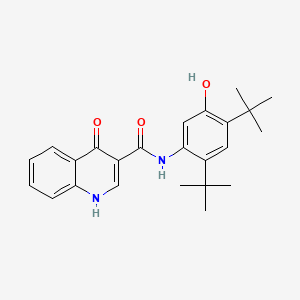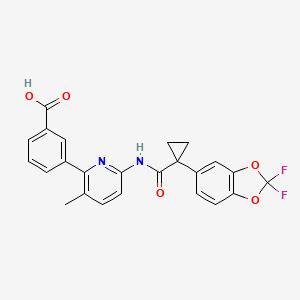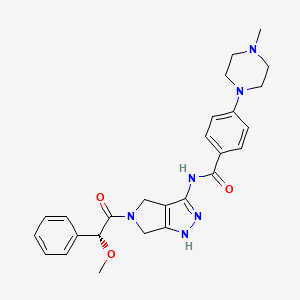
Danusertib
Overview
Description
Danusertib is a potent inhibitor of Aurora kinases, which are essential regulators of cell division. It is known for its ability to inhibit all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C . This compound also exhibits inhibitory activity against the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant . This compound has shown promising clinical efficacy in various human tumors and is being explored as a potential treatment for certain types of cancer .
Mechanism of Action
Target of Action
Danusertib is a serine/threonine kinase inhibitor that primarily targets Aurora kinases A, B, and C . These kinases play a crucial role as key mitotic regulators, controlling entry into mitosis, centrosome function, chromosome assembly, and segregation . In addition to Aurora kinases, this compound also inhibits other cancer-relevant kinases such as the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant .
Mode of Action
This compound exhibits inhibitory activity against all known Aurora kinases as well as the Bcr-Abl tyrosine kinase . By inhibiting these kinases, this compound impairs chromosome alignment, weakens the mitotic checkpoint, and induces polyploidy, leading to subsequent cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the mitotic phase . By inhibiting Aurora kinases, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest . Additionally, this compound has been found to suppress the PI3K/Akt/mTOR signaling pathway, contributing to its autophagy-inducing effect .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by dose-proportional behavior with a median half-life of 18 to 26 hours . The inter-patient variability of the primary pharmacokinetic parameters of this compound is remarkably high, with a coefficient of variation of 40–50% .
Result of Action
This compound has potent growth-inhibitory, apoptosis-inducing, and autophagy-inducing effects on cancer cells . It arrests cells in the G2/M phase, with downregulation of expression of cyclin B1 and cyclin-dependent kinase 1 and upregulation of expression of p21 Waf1/Cip1, p27 Kip1, and p53 . Furthermore, this compound induces mitochondria-dependent apoptosis and autophagy in a dose and time-dependent manner .
Action Environment
The action of this compound can be influenced by genetic variability. For instance, one study found that a patient with a specific FMO3 polymorphism had a significantly higher clearance of this compound compared to patients carrying at least one wild-type allele .
Biochemical Analysis
Biochemical Properties
Danusertib exhibits inhibitory activity against all known Aurora kinases as well as other cancer-relevant kinases such as the Bcr-Abl tyrosine kinase . It shows a low-nanomolar activity against all three members of the Aurora kinase family – Aurora A, B, and C – inhibiting them at concentrations of 13, 79, and 61 nM, respectively .
Cellular Effects
This compound has potent growth-inhibitory, apoptosis-inducing, and autophagy-inducing effects on various types of cells . It arrests cells in the G2/M phase, with downregulation of expression of cyclin B1 and cyclin-dependent kinase 1 and upregulation of expression of p21 Waf1/Cip1, p27 Kip1, and p53 .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibitory activity against all known Aurora kinases as well as other cancer-relevant kinases such as the Bcr-Abl tyrosine kinase . It also inhibits the oncogenic Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have significant effects over time. It has been observed that three differential residues within the Aurora A/B active site play an essential role in the observed experimental this compound’s residence time against these kinases .
Metabolic Pathways
This compound is involved in signaling pathways mediated by PI3K/Akt/mTOR, p38 mitogen-activated protein kinase, and 5’ AMP-activated protein kinase . It also interacts with the Aurora kinases and Bcr-Abl tyrosine kinase .
Subcellular Localization
It is known to interact with Aurora kinases and Bcr-Abl tyrosine kinase, which play key roles in cell division and are typically localized to the cell nucleus .
Preparation Methods
The synthesis of Danusertib involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Danusertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Danusertib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora kinases and their role in cell division.
Biology: Employed in research to understand the molecular mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including leukemia, ovarian cancer, and melanoma
Comparison with Similar Compounds
Danusertib is unique in its ability to inhibit all three members of the Aurora kinase family as well as the Bcr-Abl tyrosine kinase . Similar compounds include:
Alisertib: An inhibitor of Aurora A kinase.
Barasertib: An inhibitor of Aurora B kinase.
Tozasertib: An inhibitor of Aurora kinases with additional activity against other kinases. Compared to these compounds, this compound’s broad-spectrum inhibition and efficacy against multidrug-resistant mutants make it a valuable compound in cancer research and therapy.
Properties
IUPAC Name |
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFTZKGMDDZMJI-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002864 | |
| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827318-97-8 | |
| Record name | Danusertib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danusertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11778 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANUSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



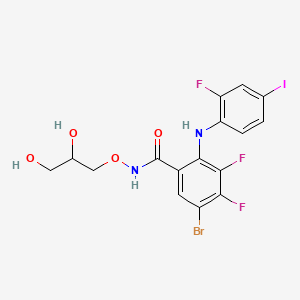
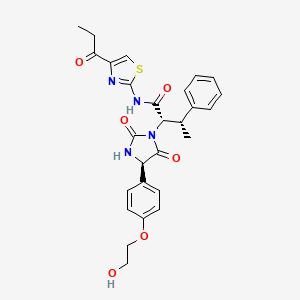
![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)

